molecular formula C44H38BF2N5O3 B13721636 Bdp 650/665 dbco

Bdp 650/665 dbco

Cat. No.: B13721636
M. Wt: 733.6 g/mol
InChI Key: SMLANKIREOERQG-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDP 650/665 DBCO is a bright far-red-fluorescent dye that is similar to BODIPY 650/665 and Cy5 by its spectral characteristics. This high quantum yield dye is relatively non-sensitive to solvent polarity and pH changes. Due to its significant hydrophobic properties, this compound can be used for staining membranes, lipids, and other lipophilic compounds. The DBCO group introduced in this molecule is a dibenzocyclooctyne that is commonly used in copper-free click chemistry reactions .

Preparation Methods

BDP 650/665 DBCO is synthesized through a series of chemical reactions involving the introduction of the DBCO group into the BDP 650/665 dye. The synthetic route typically involves the following steps:

    Synthesis of BDP 650/665: The BDP 650/665 dye is synthesized through a series of reactions involving the condensation of pyrrole derivatives with boron trifluoride.

    Introduction of DBCO Group: The DBCO group is introduced into the BDP 650/665 dye through a copper-free click chemistry reaction. .

Industrial production methods for this compound involve scaling up these synthetic routes to produce the compound in larger quantities. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

BDP 650/665 DBCO undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include azides, dibenzocyclooctyne derivatives, and mild reaction conditions (e.g., room temperature, neutral pH). Major products formed from these reactions include stable dye-biomolecule conjugates and various substituted derivatives of BDP 650/665 .

Scientific Research Applications

BDP 650/665 DBCO has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BDP 650/665 DBCO involves its ability to undergo copper-free click chemistry reactions with azides. The DBCO group in this compound reacts with azides to form stable triazole linkages, enabling the efficient conjugation of the dye to various biomolecules. This reaction is strain-promoted and does not require specialized Cu(I) catalysts, making it suitable for biological applications .

Comparison with Similar Compounds

BDP 650/665 DBCO is similar to other far-red-fluorescent dyes such as BODIPY 650/665 and Cy5. it has several unique features:

Similar compounds include:

This compound stands out due to its unique combination of high quantum yield, stability, and ability to undergo copper-free click chemistry reactions.

Properties

Molecular Formula

C44H38BF2N5O3

Molecular Weight

733.6 g/mol

IUPAC Name

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetamide

InChI

InChI=1S/C44H38BF2N5O3/c46-45(47)51-36(21-22-37(51)29-38-23-26-42(52(38)45)40-12-8-28-48-40)20-15-32-16-24-39(25-17-32)55-31-43(53)49-27-7-1-2-14-44(54)50-30-35-11-4-3-9-33(35)18-19-34-10-5-6-13-41(34)50/h3-6,8-13,15-17,20-26,28-29,48H,1-2,7,14,27,30-31H2,(H,49,53)/b20-15+

InChI Key

SMLANKIREOERQG-HMMYKYKNSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.